molecular formula C12H14F4N2 B1451267 1-{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}piperazine CAS No. 2228845-19-8

1-{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}piperazine

Cat. No. B1451267
M. Wt: 262.25 g/mol
InChI Key: XWRPVMRDIOYHRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}piperazine” is a serotonergic releasing agent . It is rarely encountered as a designer drug . The IUPAC name for this compound is 1-[3-(trifluoromethyl)benzyl]piperazine .


Molecular Structure Analysis

The molecular formula of “1-{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}piperazine” is C11H13F3N2 . The molecular weight is 230.234 g·mol−1 . The structure of this compound can be viewed using Java or Javascript .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Amide Derivatives of Quinolone: A study developed derivatives of quinolone with varying piperazine substitutions, including 1-piperazinyl, highlighting its potential in creating new antimicrobial agents (Patel, Patel, & Chauhan, 2007).
  • Flunarizine Synthesis: Research focused on the synthesis of Flunarizine, a drug used for treating migraines and epilepsy, through various methods involving piperazine derivatives (Shakhmaev, Sunagatullina, & Zorin, 2016).
  • Neuroleptic Agent Synthesis: Piperazine compounds, including those with fluoro-substituted benzene rings, were used as intermediates in synthesizing neuroleptic agents like Fluspirilen and Penfluridol (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).

Pharmaceutical Applications

  • Motilin Receptor Agonist: The development of a novel small molecule motilin receptor agonist, involving a piperazine derivative, aimed at treating gastrointestinal disorders (Westaway et al., 2009).
  • Antipsychotic Research: The study of piperazine compounds in developing potential antipsychotic drugs with atypical profiles, predicting reduced side effects in humans (Bolós et al., 1996).

Radiopharmaceutical and Diagnostic Applications

  • Fluoroquinolone Antibiotics Labeling: The labeling of fluoroquinolones with fluorine-18 for pharmacokinetic measurements and visualization of bacterial infections using positron emission tomography (Langer et al., 2003).

Chemical and Structural Studies

  • Molecular Structure Analysis: Investigations into the crystal and molecular structures of compounds involving piperazine derivatives, to better understand their properties and potential applications in various fields (Oezbey, Kendi, Göker, & Tunçbilek, 1998).

Safety And Hazards

The combination of BZP and TFMPP, which is structurally similar to “1-{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}piperazine”, has been associated with a range of side effects, including insomnia, anxiety, nausea and vomiting, headaches and muscle aches which may resemble migraine, seizures, impotence, and rarely psychosis . These side effects tend to be significantly worsened when the BZP/TFMPP mix is consumed alongside alcohol .

properties

IUPAC Name

1-[[3-fluoro-4-(trifluoromethyl)phenyl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F4N2/c13-11-7-9(1-2-10(11)12(14,15)16)8-18-5-3-17-4-6-18/h1-2,7,17H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRPVMRDIOYHRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=C(C=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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